REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[BrH:13].OO.OS([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>O>[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([Br:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
142.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1C
|
Name
|
|
Quantity
|
149.2 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
105.1 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
ADDITION
|
Details
|
added dropwise over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is kept below 70° C
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
ADDITION
|
Details
|
is added a little at a time
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |